2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)-
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Overview
Description
2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- is a compound that features a propenoic acid moiety attached to a methyl-imidazole ring. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties. Imidazole itself is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique reactivity and functionality to its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- typically involves the reaction of 1-methylimidazole with propenoic acid derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the propenoic acid, followed by nucleophilic addition of the 1-methylimidazole .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where the reactants are combined in reactors under optimized temperature and pressure conditions to maximize yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive imidazole moiety.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the propenoic acid moiety can undergo Michael addition reactions with nucleophiles, affecting cellular pathways .
Comparison with Similar Compounds
Imidazole: The parent compound, known for its broad range of biological activities.
1-Methylimidazole: A simpler derivative with similar reactivity but lacking the propenoic acid moiety.
2-Propenoic acid derivatives: Compounds with similar reactivity due to the presence of the propenoic acid group.
Uniqueness: 2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- is unique due to the combination of the reactive propenoic acid moiety and the bioactive imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H8N2O2 |
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Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-9-5-4-8-6(9)2-3-7(10)11/h2-5H,1H3,(H,10,11) |
InChI Key |
RCRPCQMNXDKVHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C=CC(=O)O |
Origin of Product |
United States |
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